

# Spectroscopic Profile of 2,3,6-Trimethylphenol: A Technical Guide

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## Compound of Interest

Compound Name: *2,3,6-Trimethylphenol*

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,6-trimethylphenol**, an important intermediate in the synthesis of Vitamin E and other valuable organic molecules. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of **2,3,6-trimethylphenol** in research and development settings.

## Spectroscopic Data Summary

The spectroscopic data for **2,3,6-trimethylphenol** is summarized in the following tables, providing a clear and concise reference for its structural features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **2,3,6-trimethylphenol** exhibits distinct signals for the aromatic protons, the three methyl groups, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the methyl and hydroxyl groups.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic H (H-4)	6.8 - 7.0	Doublet	1H
Aromatic H (H-5)	6.6 - 6.8	Doublet	1H
Hydroxyl (OH)	4.5 - 5.5	Singlet (broad)	1H
6-CH <sub>3</sub>	2.2 - 2.4	Singlet	3H
2-CH <sub>3</sub>	2.1 - 2.3	Singlet	3H
3-CH <sub>3</sub>	2.0 - 2.2	Singlet	3H

Note: Predicted chemical shifts are based on typical values for substituted phenols in a non-polar deuterated solvent like CDCl<sub>3</sub>. Actual values may vary depending on experimental conditions.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **2,3,6-trimethylphenol** shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (C-OH)	150 - 155
C-3	135 - 140
C-6	128 - 132
C-2	125 - 129
C-4	123 - 127
C-5	118 - 122
6-CH <sub>3</sub>	19 - 22
2-CH <sub>3</sub>	15 - 18
3-CH <sub>3</sub>	11 - 14

Note: Predicted chemical shifts are based on typical values for substituted phenols.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,3,6-trimethylphenol** displays characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
O-H stretch (hydrogen-bonded)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=C stretch (aromatic)	1500 - 1600	Medium-Strong
C-O stretch (phenol)	1200 - 1260	Strong
C-H bend (out-of-plane)	750 - 900	Strong

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2,3,6-trimethylphenol** results in a characteristic fragmentation pattern. The molecular ion peak is observed at m/z 136.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity	Assignment
136	High	[M] <sup>+</sup> (Molecular Ion)
121	Very High (Base Peak)	[M-CH <sub>3</sub> ] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **2,3,6-trimethylphenol**.

## NMR Spectroscopy

### Sample Preparation:

- Weigh 10-20 mg of high-purity **2,3,6-trimethylphenol**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm) if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

### $^1\text{H}$ NMR Acquisition Parameters:

- Spectrometer: 400 MHz or higher
- Pulse Program: Standard single-pulse sequence
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s

### $^{13}\text{C}$ NMR Acquisition Parameters:

- Spectrometer: 100 MHz or higher
- Pulse Program: Proton-decoupled pulse sequence
- Number of Scans: 1024 or more to achieve adequate signal-to-noise
- Relaxation Delay: 2.0 s

## Infrared (IR) Spectroscopy

### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid **2,3,6-trimethylphenol** onto the center of the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16

## Gas Chromatography-Mass Spectrometry (GC-MS)

#### Sample Preparation:

- Prepare a dilute solution of **2,3,6-trimethylphenol** (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

#### Instrumentation and Conditions:

- Gas Chromatograph:
  - Injector: Split/splitless inlet at 250°C.
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu\text{m}$  film thickness).
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  - Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.
  - Source Temperature: 230°C.

## Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of **2,3,6-trimethylphenol**.

## General Spectroscopic Analysis Workflow for 2,3,6-Trimethylphenol

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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

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## References

- 1. 2,3,6-Trimethylphenol | C9H12O | CID 17016 - PubChem [pubchem.ncbi.nlm.nih.gov]
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